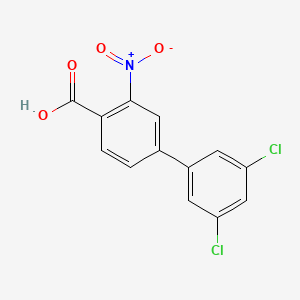![molecular formula C17H17NO3 B6407687 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261907-43-0](/img/structure/B6407687.png)
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% (hereafter referred to as DMAC-6-MBA) is a synthetic organic compound with a wide range of applications in the scientific research field. DMAC-6-MBA is a mono-substituted benzoic acid derivative, which is synthesized by reacting N,N-dimethylaminocarbonyl chloride (DMAC) with 6-methylbenzoic acid (6-MBA). DMAC-6-MBA has a unique structure and chemical properties, which makes it a useful reagent for a variety of laboratory experiments.
科学的研究の応用
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is used in a variety of laboratory experiments, including the synthesis of other organic compounds, the preparation of reagents for chromatography and spectroscopy, and the synthesis of pharmaceuticals. It is also used in the synthesis of other benzoic acid derivatives, and has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug, diclofenac.
作用機序
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a mono-substituted benzoic acid, which means that it is able to form hydrogen bonds with other molecules. This property makes 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA a useful reagent for a variety of laboratory experiments, as it can be used to form strong bonds with other molecules.
Biochemical and Physiological Effects
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a non-toxic compound and does not have any known biochemical or physiological effects. It is not known to interact with any known biological systems, and is considered to be safe for laboratory use.
実験室実験の利点と制限
One of the main advantages of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA in laboratory experiments is its ability to form strong hydrogen bonds with other molecules. This makes it a useful reagent for a variety of experiments, as it can be used to form strong bonds with other molecules. However, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is not soluble in water and is not miscible with organic solvents, which can make it difficult to use in some experiments.
将来の方向性
Future research on 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA should focus on exploring its potential applications in the synthesis of other organic compounds, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research should be conducted to investigate the biochemical and physiological effects of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA, as well as its potential interactions with other biological systems. Finally, further research should be conducted to explore the potential advantages and limitations of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA in laboratory experiments.
合成法
The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA is a straightforward procedure that involves the reaction of N,N-dimethylaminocarbonyl chloride (2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%) with 6-methylbenzoic acid (6-MBA). The reaction is carried out in an anhydrous environment and is typically conducted at a temperature of between 0-5°C. The reaction is typically complete in 1-2 hours. The resulting product is a white solid that is 95% pure 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%-6-MBA.
特性
IUPAC Name |
2-[3-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-6-4-9-14(15(11)17(20)21)12-7-5-8-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUXYDTNRXWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691298 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid | |
CAS RN |
1261907-43-0 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6407695.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![3-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407711.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407719.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6407735.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407740.png)